2-Bromo-1-fluoro-4-(trichloromethoxy)benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for polysubstituted benzene derivatives. The parent structure consists of a benzene ring with three distinct substituents positioned at specific carbon atoms. According to standard nomenclature rules, the compound is designated as this compound, indicating a bromine atom at the 2-position, a fluorine atom at the 1-position, and a trichloromethoxy group at the 4-position relative to the benzene ring.
The molecular formula for this compound would be C₇H₃BrCl₃FO, with a calculated molecular weight of approximately 308.4 grams per mole. This formula indicates the presence of seven carbon atoms, three hydrogen atoms, one bromine atom, three chlorine atoms, one fluorine atom, and one oxygen atom. The compound belongs to the broader class of halogenated aromatic ethers, specifically those containing trichloromethoxy functional groups.
Related compounds in the chemical literature include structural isomers such as 2-bromo-1-fluoro-3-(trichloromethoxy)benzene and 1-bromo-4-fluoro-2-(trichloromethoxy)benzene, which differ only in the positional arrangement of the substituents around the benzene ring. These isomers demonstrate the importance of precise nomenclature in distinguishing between closely related chemical structures.
The systematic identification of this compound would also include various registry numbers and identifiers when available. For related isomers, Chemical Abstracts Service numbers and other database identifiers provide unique identification codes that facilitate literature searches and chemical database queries.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula C₇H₃BrCl₃FO represents a highly halogenated aromatic compound with significant constitutional isomerism possibilities. Analysis of related compounds in chemical databases reveals multiple possible isomeric arrangements for molecules containing this specific combination of atoms. The presence of three different halogen atoms (bromine, chlorine, and fluorine) along with the trichloromethoxy group creates numerous potential positional isomers.
Constitutional isomerism analysis demonstrates that the specific arrangement of substituents significantly affects the chemical and physical properties of these compounds. For instance, the related compound 2-bromo-1-fluoro-3-(trichloromethoxy)benzene differs only in the position of the trichloromethoxy group, yet this positional change can dramatically alter reactivity patterns, melting points, and spectroscopic characteristics.
The degree of unsaturation calculation for this molecular formula reveals four degrees of unsaturation, consistent with the presence of a benzene ring. The aromatic nature of the benzene core provides stability to the molecule while the electron-withdrawing nature of all substituents creates a highly electronically deactivated aromatic system.
Comparative analysis with related compounds shows that molecules with the formula C₇H₃BrCl₃FO exhibit varying physical properties depending on substitution patterns. The trichloromethoxy group, being a bulky electron-withdrawing substituent, significantly influences both the electronic properties and steric environment around the benzene ring.
X-ray Crystallographic Studies and Bond Length Parameters
While specific X-ray crystallographic data for this compound is not available in the current literature, analysis of related halogenated benzene derivatives provides insight into expected structural parameters. Compounds containing similar substitution patterns typically exhibit bond lengths and angles that deviate slightly from those observed in unsubstituted benzene due to electronic and steric effects of the substituents.
The carbon-bromine bond length in halogenated aromatic compounds typically ranges from 1.85 to 1.90 Angstroms, while carbon-fluorine bonds in aromatic systems are generally shorter, measuring approximately 1.35 to 1.40 Angstroms. The carbon-oxygen bond connecting the trichloromethoxy group to the benzene ring is expected to have a length of approximately 1.36 to 1.40 Angstroms, consistent with aromatic ether linkages.
The presence of multiple electron-withdrawing substituents likely results in slight contraction of the aromatic carbon-carbon bonds compared to benzene. This effect is commonly observed in polyhalogenated aromatic compounds where the electron density is significantly reduced through inductive and resonance effects.
Crystallographic studies of related compounds suggest that the trichloromethoxy group adopts a conformation that minimizes steric interactions with neighboring substituents. The C-O-C bond angle connecting the methoxy group to the aromatic ring is typically close to the tetrahedral angle, though slight deviations may occur due to electronic effects.
Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)
Nuclear magnetic resonance spectroscopy provides crucial structural information for halogenated aromatic compounds. In the proton nuclear magnetic resonance spectrum, this compound would be expected to show characteristic aromatic proton signals in the 7.0 to 8.5 parts per million region. The specific chemical shifts and coupling patterns would depend on the electronic environment created by the multiple halogen substituents.
The carbon-13 nuclear magnetic resonance spectrum would reveal the aromatic carbon atoms at typical positions between 120 and 160 parts per million, with the carbon bearing the trichloromethoxy group likely appearing at a characteristic chemical shift influenced by the electron-withdrawing nature of this substituent. The trichloromethyl carbon would appear as a distinctive signal, typically around 100 to 120 parts per million.
Fourier transform infrared spectroscopy would show characteristic absorption bands for the various functional groups present in the molecule. The aromatic carbon-carbon stretching vibrations would appear in the 1400 to 1600 wavenumber region, while carbon-halogen stretching modes would be observed at lower frequencies. The carbon-oxygen stretching of the ether linkage would typically appear around 1200 to 1300 wavenumbers.
Raman spectroscopy would complement infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes. The presence of heavy atoms such as bromine and chlorine would result in characteristic low-frequency vibrations that can aid in structural confirmation and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would be expected to show a molecular ion peak at mass-to-charge ratio 308, with characteristic isotope patterns reflecting the presence of bromine and chlorine atoms. The bromine isotope pattern would result in peaks separated by two mass units with approximately equal intensity, while chlorine atoms would contribute additional complexity to the isotope envelope.
Fragmentation patterns for this compound would likely involve loss of the trichloromethoxy group, resulting in a significant fragment ion corresponding to the bromofluorobenzene core. Sequential loss of halogen atoms would generate additional characteristic fragment ions that can aid in structural confirmation.
The trichloromethyl portion of the molecule would be expected to undergo fragmentation with loss of chlorine atoms, generating fragments at predictable mass-to-charge ratios. These fragmentation patterns are consistent with those observed for related trichloromethoxy-substituted aromatic compounds.
Base peak assignment would depend on the ionization method and instrument conditions, but typically the most stable aromatic fragment ions would dominate the spectrum. The relative abundance of various fragment ions provides information about the stability and preferred fragmentation pathways of the molecular structure.
Computational Molecular Geometry Optimization (Density Functional Theory Studies)
Density functional theory calculations would provide detailed information about the optimized molecular geometry of this compound. These computational studies would reveal the preferred conformation of the trichloromethoxy group relative to the aromatic ring plane and quantify any steric interactions between neighboring substituents.
Electronic structure calculations would demonstrate the significant electron-withdrawing effects of the multiple halogen substituents and the trichloromethoxy group. The molecular orbital energies and electron density distributions would reflect the highly electronically deactivated nature of this aromatic system.
Vibrational frequency calculations would predict infrared and Raman active modes, providing theoretical support for experimental spectroscopic assignments. These calculations would also confirm the absence of imaginary frequencies, indicating that the optimized structure represents a true energy minimum.
Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity could be calculated from the optimized structure and vibrational frequencies. These computational results would be valuable for understanding the stability and reactivity of this compound under various conditions.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINNYSFFRHPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Process
- Starting Materials : The synthesis begins with 3-(trichloromethoxy)benzene.
- Bromination : The first step involves the bromination of the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions.
- Fluorination : Following bromination, the fluorination step is carried out using a fluorinating agent such as fluorine gas (F2) or a fluorinating reagent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Reaction Conditions
- Temperature : The reactions are typically conducted at temperatures ranging from 0°C to 100°C, depending on the specific conditions required for each step.
- Pressure : The pressure conditions may vary, but most reactions are performed at atmospheric pressure.
- Catalysts : Catalysts such as iron(III) bromide for bromination and possibly a Lewis acid for fluorination are used to facilitate the reactions.
Chemical Properties and Reactivity
This compound exhibits stability under normal conditions but can react under specific circumstances, such as high temperatures or in the presence of strong nucleophiles. The presence of multiple halogens influences both its reactivity and interactions with other molecular targets, making it useful in various applications.
Applications in Research
This compound has several significant applications in scientific research, particularly in organic synthesis and chemical research. Its unique combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules, contributing to advancements in materials science and organic chemistry.
Data and Findings
Chemical Data
| Property | Value |
|---|---|
| CAS No. | 1417567-56-6 |
| Molecular Formula | C7H3BrCl3FO |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | This compound |
Synthesis Yield and Conditions
- Yield : The yield of the synthesis can vary depending on the conditions and efficiency of the reaction steps. Typically, yields range from 50% to 90%.
- Conditions : The synthesis involves multiple steps, each requiring specific conditions such as temperature, pressure, and catalysts to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-fluoro-4-(trichloromethoxy)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and materials.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the trichloromethoxy group can engage in various non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related halogenated benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Comparisons
Key Observations:
- Electron-Withdrawing Effects: The trichloromethoxy group (O-CCl₃) in the target compound is less electronegative but more sterically bulky than trifluoromethoxy (O-CF₃) groups in analogs . This reduces the compound's solubility in polar solvents compared to trifluoromethoxy derivatives.
- Reactivity: Bromine at position 2 directs electrophilic substitution to position 5 or 6, while the fluorine at position 1 further deactivates the ring. This contrasts with 2-bromo-4-fluoro-1-methoxybenzene, where the methoxy group (OCH₃) activates the ring for substitution .
Physicochemical Properties
Notes:
- The trichloromethoxy group increases molecular weight and density compared to methoxy or trifluoromethoxy analogs.
- Halogenated analogs with trifluoromethoxy groups exhibit higher thermal stability due to the strong C-F bonds .
Research Findings and Trends
- Substituent Position Effects: The position of bromine and fluorine significantly impacts reactivity. For example, 2-bromo-4-fluoro-1-methoxybenzene undergoes nitration at position 5 due to the meta-directing effects of bromine and fluorine , whereas the target compound’s trichloromethoxy group may favor para-substitution.
Biological Activity
2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine, fluorine, and the trichloromethoxy group contributes to its unique reactivity and potential interactions with biological targets.
Antimicrobial Properties
Halogenated compounds like this compound are often studied for their antimicrobial activity . Research indicates that such compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of halogenated aromatic compounds. For instance, similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | SW620 (colon cancer) | 5.8 ± 0.76 | Apoptosis induction |
| Thiourea derivative | K-562 (leukemia) | 1.5 ± 0.72 | IL-6 inhibition |
The biological effects of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression.
- Receptor Interaction : Its halogen substituents enhance binding affinity to cellular receptors, potentially modulating signaling pathways associated with cell survival and proliferation.
- Reactive Intermediates : The presence of functional groups allows the formation of reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Study on Cytotoxicity
A study investigated the cytotoxic effects of this compound on colon cancer cell lines (SW620). The results showed a significant reduction in cell viability at concentrations as low as 5.8 µM, indicating a strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
In comparison to other halogenated compounds, this compound exhibited unique properties due to its trifluoromethoxy group, which enhances its stability and reactivity. This structural uniqueness allows for diverse applications in drug development and synthetic chemistry .
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with fluorination of a pre-substituted benzene derivative, followed by bromination and trichloromethoxy group installation. For example:
- Fluorination : Use HF or F₂ in the presence of a Lewis acid (e.g., AlCl₃) to introduce fluorine at position 1.
- Bromination : Electrophilic bromination (Br₂/FeBr₃) at position 2 under controlled temperatures (0–25°C) to avoid polybromination .
- Trichloromethoxy introduction : React with Cl₃CO⁻ (generated from Cl₃COH and a base like NaOH) under anhydrous conditions.
Optimization includes monitoring reaction progress via TLC/HPLC, using inert atmospheres to prevent hydrolysis, and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques and expected
- ¹H/¹³C NMR : Distinct aromatic signals split by coupling with fluorine (e.g., ¹H NMR: δ ~7.2–7.8 ppm for protons adjacent to Br/F; ¹³C NMR: C-Cl₃ at ~110 ppm).
- ¹⁹F NMR : A singlet near δ -120 ppm for the trifluoromethoxy group .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 319.8 (C₇H₃BrCl₃FO⁺) with isotopic clusters from Br/Cl .
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-Br: ~1.89 Å; C-F: ~1.34 Å) using SHELX software for refinement .
Q. How do the electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
The trichloromethoxy (-OCl₃) group is a strong electron-withdrawing group (EWG) via inductive effects, making the ring electron-deficient. Bromine (moderate EWG) and fluorine (weak EWG) further deactivate the ring.
- Directing effects : -OCl₃ directs incoming electrophiles meta to itself (position 1 or 3), but fluorine at position 1 blocks substitution there. Bromine at position 2 directs ortho/para, but steric hindrance favors para (position 5) .
- Reactivity : Nitration or sulfonation would require harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound in the presence of competing directing groups?
Regioselectivity can be controlled via:
- Protecting groups : Temporarily block -OCl₃ (e.g., silylation) to allow substitution at bromine- or fluorine-directed positions.
- Transition-metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki) at the bromine site, leveraging its reactivity as a leaving group .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for meta-substitution by optimizing dielectric heating .
Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatives of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can:
- Model electronic surfaces to identify reactive sites (e.g., Fukui indices highlight nucleophilic/electrophilic regions).
- Simulate transition states for substitution reactions, predicting activation energies and regioselectivity .
- Validate spectral data (NMR chemical shifts, IR vibrations) against experimental results .
Q. What mechanistic role does the trichloromethoxy group play in radical or nucleophilic aromatic substitution (NAS) reactions?
- Radical reactions : The -OCl₃ group stabilizes radical intermediates via electron-withdrawing effects, facilitating aryl radical formation under UV/initiators (e.g., AIBN) .
- NAS : Requires strong nucleophiles (e.g., NH₃ under high pressure) due to ring deactivation. The -OCl₃ group lowers the energy of the Meisenheimer intermediate, favoring para-substitution .
Q. How can bioisosteric replacement of substituents enhance pharmacological activity in drug discovery studies?
Systematic exploration involves:
- Halogen swaps : Replace Br with I or CF₃ to modulate lipophilicity (logP) and target binding .
- -OCl₃ modification : Substitute with -OCF₃ or -SO₂CH₃ to improve metabolic stability while retaining EWG effects.
- Biological assays : Test cytotoxicity (e.g., MTT assay on cancer cells) and antimicrobial activity (MIC against S. aureus), comparing results to analogs in literature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
